molecular formula C17H13N5O3 B2543877 3-(4-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775404-69-7

3-(4-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2543877
M. Wt: 335.323
InChI Key: DFAHSGQQQIEHKX-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole, commonly known as EPO, is a heterocyclic compound with a unique structure that has garnered significant interest in the scientific community. EPO is a bi-aryl derivative of 1,2,4-oxadiazole, a class of compounds that has been extensively studied due to their diverse biological activities. EPO has shown promising results in various scientific research applications, including as a fluorescent probe, an anti-cancer agent, and a potential therapeutic agent for neurodegenerative diseases. We will also list several future directions for further research.

Scientific Research Applications

EPO has been extensively studied for its potential applications in scientific research. One of the most common applications of EPO is as a fluorescent probe. EPO exhibits strong fluorescence emission in the blue region of the spectrum, making it an ideal candidate for fluorescence-based assays. EPO has been used as a fluorescent probe for the detection of various biomolecules, including proteins, DNA, and RNA.
EPO has also shown promising results as an anti-cancer agent. Studies have shown that EPO induces apoptosis in cancer cells by activating the caspase pathway. EPO has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
In addition to its anti-cancer properties, EPO has also shown potential as a therapeutic agent for neurodegenerative diseases. Studies have shown that EPO can protect neurons against oxidative stress and prevent neuronal death. EPO has been shown to be effective against various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Mechanism Of Action

The mechanism of action of EPO is not fully understood. However, studies have shown that EPO induces apoptosis in cancer cells by activating the caspase pathway. EPO has also been shown to protect neurons against oxidative stress by upregulating the expression of antioxidant enzymes.

Biochemical And Physiological Effects

EPO has been shown to have various biochemical and physiological effects. Studies have shown that EPO can induce apoptosis in cancer cells, protect neurons against oxidative stress, and inhibit the growth of bacteria and fungi. EPO has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of EPO for lab experiments is its strong fluorescence emission, which makes it an ideal candidate for fluorescence-based assays. EPO is also relatively easy to synthesize, making it readily available for use in scientific research.
However, there are also several limitations to using EPO in lab experiments. Firstly, EPO is a relatively new compound, and its long-term effects on human health are not fully understood. Secondly, EPO has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for further research on EPO. Firstly, more studies are needed to fully understand the mechanism of action of EPO. Secondly, further research is needed to determine the long-term effects of EPO on human health. Finally, more studies are needed to determine the efficacy of EPO as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of EPO involves the reaction of 4-ethoxybenzohydrazide with 4-cyanopyridine in the presence of a base, followed by cyclization with phosphorus oxychloride. The resulting product is then treated with sodium methoxide to yield EPO. The overall yield of this synthesis method is approximately 50%.

properties

IUPAC Name

3-(4-ethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-2-23-13-5-3-11(4-6-13)14-19-16(24-21-14)17-20-15(22-25-17)12-7-9-18-10-8-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAHSGQQQIEHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole

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